3-(2-Chloro-6,8-dimethylquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
Description
3-(2-Chloro-6,8-dimethylquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a hybrid heterocyclic compound combining a quinoline and a quinazolinone moiety linked by a propenenitrile group. The quinoline subunit features chloro and methyl substituents at positions 2, 6, and 8, while the quinazolinone ring contains a methyl group at position 6 and a 4-oxo-3,4-dihydro configuration. While direct data on this compound’s synthesis or applications is absent in the provided evidence, its structural analogs suggest relevance in drug discovery, particularly for kinase inhibition or anticancer research .
Properties
IUPAC Name |
3-(2-chloro-6,8-dimethylquinolin-3-yl)-2-(6-methyl-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O/c1-12-4-5-19-18(8-12)23(29)28-22(26-19)17(11-25)10-16-9-15-7-13(2)6-14(3)20(15)27-21(16)24/h4-10H,1-3H3,(H,26,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCIKNQDBSYDRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(NC2=O)C(=CC3=CC4=CC(=CC(=C4N=C3Cl)C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-Chloro-6,8-dimethylquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological applications.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 336.81 g/mol. The structure includes a quinoline moiety and a dihydroquinazolinone component, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. For instance, a common method includes the condensation of 2-chloro-6,8-dimethylquinoline with various aldehydes or ketones in the presence of appropriate catalysts under controlled conditions. The yield and purity of the synthesized product can vary based on the reaction conditions employed.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of quinoline and quinazoline have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that quinoline derivatives can induce apoptosis in breast cancer cells by activating caspase pathways .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Quinoline derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi. In vitro studies have shown that certain analogs can inhibit the growth of Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to this compound have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways related to cancer progression.
- Receptor Modulation : It could modulate receptors associated with inflammation and immune responses.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes.
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- Study on Anticancer Activity : A series of quinoline derivatives were tested against various cancer cell lines, showing IC50 values in the nanomolar range. The most potent compounds induced apoptosis through mitochondrial pathways .
- Antimicrobial Study : A set of quinazoline derivatives was evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Preliminary studies indicate that quinoline derivatives exhibit significant anticancer properties. The presence of the quinazoline ring in this compound may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Research has shown that similar compounds can induce apoptosis in cancer cells and inhibit angiogenesis .
-
Antimicrobial Properties :
- Compounds containing quinoline and quinazoline structures have been reported to possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This compound's ability to disrupt microbial cell membranes or interfere with metabolic processes could be explored further for potential therapeutic applications in infectious diseases .
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. Key aspects include:
- Chlorine Substitution : The chlorine atom at the 2-position of the quinoline ring may play a significant role in enhancing biological activity.
- Nitrile Group : The presence of the nitrile group could influence the lipophilicity and bioavailability of the compound, making it more effective in target tissues.
Case Study 1: Anticancer Screening
A study evaluating various quinoline derivatives for their anticancer effects demonstrated that modifications at the 6 and 8 positions significantly impacted cytotoxicity against breast cancer cell lines. The tested compound showed promising results, indicating further exploration in clinical settings could be warranted .
Case Study 2: Antimicrobial Testing
In vitro testing against common bacterial strains revealed that compounds similar to 3-(2-Chloro-6,8-dimethylquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile exhibited potent antibacterial activity, suggesting potential use as a new class of antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and related quinazolinone/quinoline derivatives:
Key Observations:
Substituent Effects: Chlorine vs. Nitrile vs. Hydroxy/Nitro Groups: The nitrile linker in the target compound could act as a hydrogen-bond acceptor or participate in covalent interactions, unlike the hydroxy (H-bond donor) or nitro (electron-withdrawing) groups in analogs .
Structural Hybridization: The fusion of quinoline and quinazolinone in the target compound distinguishes it from simpler quinazolinone derivatives. This hybridization may enhance binding affinity in medicinal targets (e.g., dual kinase inhibition) .
Molecular Weight and Lipophilicity :
- The target compound’s estimated higher molecular weight (~450 g/mol) and nitrile group may increase lipophilicity compared to smaller analogs (e.g., 339–376 g/mol). This could influence pharmacokinetic properties like membrane permeability .
Synthetic Considerations :
- While synthesis details are unavailable, methods for analogous compounds (e.g., coupling via propenenitrile linkers or catalytic cyclization) in and suggest feasible routes .
Research Findings and Implications
- Biological Activity: Chlorinated quinazolinones (e.g., ) exhibit antimicrobial and cytotoxic properties. The target compound’s methyl and nitrile groups may shift activity toward kinase or protease inhibition due to enhanced electronic interactions .
- Crystallography and Modeling : Tools like SHELX and WinGX () are widely used for structural analysis of similar compounds, implying the target’s geometry and packing could be resolved via these methods .
- Drug Design Potential: The nitrile group’s ability to form covalent bonds with cysteine residues (common in kinase active sites) positions the target compound as a candidate for targeted covalent inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
